1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

説明

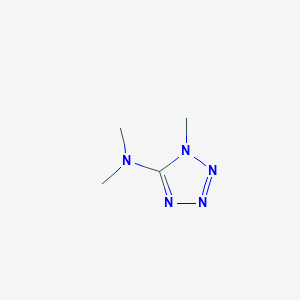

Structure

3D Structure

特性

IUPAC Name |

N,N,1-trimethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFQARTWKYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-5-(dimethylamino)tetrazole and its Analogs for the Research Scientist

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and identifiers of 1-methyl-5-(dimethylamino)tetrazole and its key precursor, 1-methyl-1H-tetrazol-5-amine.

Executive Summary

This technical guide provides a comprehensive overview of 1-methyl-5-(dimethylamino)tetrazole, a molecule of interest in medicinal and materials chemistry. Notably, a dedicated CAS number for 1-methyl-5-(dimethylamino)tetrazole, also known as N,N,1-trimethyl-1H-tetrazol-5-amine, has not been assigned in publicly accessible chemical databases. This guide, therefore, focuses on the most pertinent and well-characterized analog, 1-methyl-1H-tetrazol-5-amine (CAS: 5422-44-6) , which serves as the logical precursor. A thorough examination of its chemical identifiers, physical and chemical properties, and safety information is presented. Furthermore, this guide delves into the synthetic pathways to 1-methyl-1H-tetrazol-5-amine and explores the potential routes and challenges associated with its subsequent N,N-dimethylation to yield the target compound. The discussion on alkylation chemistry is informed by literature, which suggests the possibility of forming isomeric structures, a critical consideration for any synthetic endeavor.

Chemical Identifiers and Properties of 1-methyl-1H-tetrazol-5-amine

A clear understanding of the foundational molecule, 1-methyl-1H-tetrazol-5-amine, is paramount for any research into its derivatives.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 5422-44-6 | [1][2] |

| PubChem CID | 138492 | [1] |

| IUPAC Name | 1-methyltetrazol-5-amine | [1] |

| Molecular Formula | C₂H₅N₅ | [1] |

| Molecular Weight | 99.10 g/mol | [1] |

| InChI | InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | [1] |

| InChIKey | GTKOKCQMHAGFSM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1C(=NN=N1)N | [1] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, white to off-white powder or crystals | [2] |

| Melting Point | 226-233 °C | [2] |

| Solubility | Soluble in some organic solvents. A cloudy solution was observed in DCM, with undissolved material in methanol. | [2] |

| pKa | Data available in the IUPAC Digitized pKa Dataset. | [1] |

Synthesis and Reactivity

The synthesis of tetrazole derivatives is a well-established field, with various methods available for the construction of the tetrazole ring and its subsequent functionalization.

Synthesis of 1-methyl-1H-tetrazol-5-amine

The synthesis of 1-methyl-5-aminotetrazole can be achieved through the methylation of 5-aminotetrazole.[3]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 1-methyl-1H-tetrazol-5-amine.

Experimental Protocol (Hypothetical):

-

Step 1: Deprotonation. Dissolve 5-aminotetrazole in a suitable solvent (e.g., water or an organic solvent) and add a base, such as sodium hydroxide, to deprotonate the tetrazole ring, forming the more nucleophilic anion.[3]

-

Step 2: Methylation. Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is typically carried out at a controlled temperature.

-

Step 3: Workup and Purification. After the reaction is complete, the product is isolated through extraction and purified, for example, by recrystallization, to obtain 1-methyl-1H-tetrazol-5-amine. It is important to note that alkylation can occur on different nitrogen atoms of the tetrazole ring, potentially leading to a mixture of N1 and N2 isomers.[3]

Towards 1-methyl-5-(dimethylamino)tetrazole: N-Alkylation of 1-methyl-1H-tetrazol-5-amine

The synthesis of the target molecule, 1-methyl-5-(dimethylamino)tetrazole, would logically proceed through the N,N-dimethylation of 1-methyl-1H-tetrazol-5-amine.

Challenges and Considerations:

Research into the alkylation of 1-alkyl-5-aminotetrazoles has shown that the reaction may not proceed as a simple N-alkylation of the amino group. Instead, the formation of 1,4-dialkyl-5-imino-4,5-dihydrotetrazoles has been reported.[4] This suggests that the second alkyl group adds to the N4 position of the tetrazole ring, leading to a tautomeric shift to an exocyclic imino group, rather than forming a tertiary amine at the C5 position.

Proposed Synthetic Approach (Theoretical):

A standard approach to N,N-dimethylation of an aromatic amine could be attempted, for example, using formaldehyde and formic acid (Eschweiler-Clarke reaction) or by direct alkylation with a methylating agent under basic conditions.

Caption: Proposed synthetic route to 1-methyl-5-(dimethylamino)tetrazole and a potential isomeric byproduct.

Detailed Hypothetical Protocol (Eschweiler-Clarke Reaction):

-

Step 1: Reaction Setup. To a solution of 1-methyl-1H-tetrazol-5-amine in formic acid, add aqueous formaldehyde.

-

Step 2: Heating. Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Step 3: Isolation. After cooling, the reaction mixture is basified and the product is extracted with an organic solvent.

-

Step 4: Purification and Characterization. The crude product is purified by chromatography. Extensive characterization (NMR, MS, etc.) is crucial to confirm the structure and to determine if the desired N,N-dimethylated product or the isomeric imino compound has been formed.

Safety and Handling of 1-methyl-1H-tetrazol-5-amine

As a flammable solid that can cause skin and eye irritation, appropriate safety precautions must be taken when handling 1-methyl-1H-tetrazol-5-amine.

GHS Hazard Statements[1][2]

-

H228: Flammable solid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Applications and Future Directions

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for carboxylic acids and their diverse pharmacological activities.[5] They are found in a number of FDA-approved drugs. Substituted tetrazoles also have applications in materials science, for instance, as components of energetic materials.

The successful synthesis and characterization of 1-methyl-5-(dimethylamino)tetrazole would open avenues for its evaluation in various biological assays and for its incorporation into novel materials. The electron-donating nature of the dimethylamino group could significantly influence the electronic properties of the tetrazole ring, potentially leading to new applications.

Conclusion

References

-

New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

- Herbst, R. M., & Roberts, C. W. (1951). THE STRUCTURE OF ALKYLATED 1-ALKYL-5-AMINOTETRAZOLES. Journal of Organic Chemistry, 16(1), 139-143.

-

National Center for Biotechnology Information. (n.d.). N-methyl-1H-1,2,3,4-tetrazol-5-amine. PubChem. Retrieved February 20, 2026, from [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021, July 5). MDPI. Retrieved February 20, 2026, from [Link]

-

Shtaits, A. A., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][3][4][6]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry, 94(4), 749-753.

-

National Center for Biotechnology Information. (n.d.). 1-methyl-1H-tetrazol-5-amine. PubChem. Retrieved February 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

5-Aminotetrazole. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

1H-Tetrazol-5-amine. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

-

Alkali Salts of 5‐Aminotetrazole – Structures and Properties. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

Synthesis of Novel Energetic N-(1-Carboxymethyl-1H- tetrazole-5-yl)-hydrazinium Salts. (2018, September 21). Central European Journal of Energetic Materials. Retrieved February 20, 2026, from [Link]

-

Alkali Salts of 1-Methyl-5-nitriminotetrazole – Structures and Properties. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine. PubChem. Retrieved February 20, 2026, from [Link]

-

2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. (n.d.). Indian Academy of Sciences. Retrieved February 20, 2026, from [Link]

-

Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. (2024, July 15). Journal of Nanostructures. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Aminotetrazole. PubChem. Retrieved February 20, 2026, from [Link]

-

Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. (2024, July 1). Journal of Nanostructures. Retrieved February 20, 2026, from [Link]

-

Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

-

ChemInform Abstract: Synthesis, Properties, and Structure of Tetrazoles: Certain Achievements and Prospects. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminotetrazole. PubChem. Retrieved February 20, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of N,N,1-trimethyl-1H-tetrazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine, a compound of significant interest in medicinal chemistry and materials science. A detailed understanding of a compound's solubility is paramount for its effective application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This document synthesizes available data on the physicochemical properties of N,N,1-trimethyl-1H-tetrazol-5-amine, outlines its solubility profile in a range of common organic solvents, and provides detailed experimental protocols for solubility determination. The guide is intended to be a valuable resource for researchers and professionals working with this and structurally related tetrazole derivatives.

Introduction: The Significance of Tetrazole Derivatives and the Imperative of Solubility

Tetrazole and its derivatives have emerged as privileged scaffolds in modern chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agriculture.[1][2][3] The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, can act as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating the physicochemical properties of drug candidates.[4][5] N,N,1-trimethyl-1H-tetrazol-5-amine is a specific derivative that holds potential in various research and development endeavors.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in numerous applications. In drug discovery, for instance, poor solubility can lead to low bioavailability and erratic absorption, hindering the development of promising therapeutic agents.[5] In chemical synthesis, the choice of solvent is crucial for achieving optimal reaction rates, yields, and purity. Therefore, a thorough understanding of the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine in different organic solvents is essential for its effective handling, processing, and application.

This guide aims to provide a detailed technical overview of the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine, moving beyond a simple tabulation of data to explain the underlying principles governing its solubility behavior.

Physicochemical Properties of N,N,1-trimethyl-1H-tetrazol-5-amine

To comprehend the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine, it is crucial to first examine its key physicochemical properties. These properties, including polarity, molecular weight, and potential for intermolecular interactions, directly influence how the molecule interacts with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C4H9N5 | PubChem |

| Molecular Weight | 127.15 g/mol | PubChem |

| Predicted XLogP3 | -0.5 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

The predicted XLogP3 value of -0.5 suggests that N,N,1-trimethyl-1H-tetrazol-5-amine is a relatively polar molecule. The presence of four nitrogen atoms in the tetrazole ring and the tertiary amine functionality contribute to its ability to act as a hydrogen bond acceptor. The absence of hydrogen bond donors, however, limits its ability to self-associate through hydrogen bonding.

Solubility Profile in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[6] Based on the physicochemical properties of N,N,1-trimethyl-1H-tetrazol-5-amine, its solubility in various organic solvents can be predicted and experimentally verified.

A related compound, mesoionic tetrazolium-5-aminides, has been reported to be soluble in a variety of organic solvents including alcohols, chloroform, dichloromethane, hexane, acetonitrile, toluene, and THF.[7] While not the exact same molecule, this provides a useful starting point for assessing the potential solubility of N,N,1-trimethyl-1H-tetrazol-5-amine.

Table of Predicted and Reported Solubility:

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale / Reported Data |

| Water | 80.1 | Soluble | The high polarity of the molecule and the presence of multiple nitrogen atoms capable of hydrogen bonding with water suggest good aqueous solubility. Mesoionic tetrazolium-5-aminides are reported to be soluble in water.[7] |

| Methanol | 32.7 | Soluble | A polar protic solvent capable of hydrogen bonding, making it a good solvent for polar molecules. A safety data sheet for 1-Methyl-5-amino-1H-tetrazole indicates that while some undissolved material was observed, it was partially soluble in methanol.[8] |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the polar tetrazole derivative. |

| Acetonitrile | 37.5 | Soluble | A polar aprotic solvent with a significant dipole moment, capable of dissolving polar compounds. Mesoionic tetrazolium-5-aminides are reported to be soluble in acetonitrile.[7] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. Many fragments for high-throughput screening are prepared in DMSO solutions.[9] |

| Dichloromethane (DCM) | 9.1 | Moderately Soluble to Sparingly Soluble | A solvent of intermediate polarity. A safety data sheet for 1-Methyl-5-amino-1H-tetrazole indicates a cloudy solution in DCM, suggesting limited solubility.[8] |

| Tetrahydrofuran (THF) | 7.6 | Moderately Soluble | A moderately polar aprotic solvent. Mesoionic tetrazolium-5-aminides are reported to be soluble in THF.[7] |

| Toluene | 2.4 | Sparingly Soluble to Insoluble | A nonpolar aromatic solvent. Significant differences in polarity suggest poor solubility. Mesoionic tetrazolium-5-aminides are reported to be soluble in toluene.[7] |

| Hexane | 1.9 | Insoluble | A nonpolar aliphatic solvent. The large disparity in polarity between the solute and solvent predicts very low solubility. Mesoionic tetrazolium-5-aminides are reported to be soluble in hexane.[7] |

It is important to note that for some solvents, related but not identical compounds show solubility. This suggests a likelihood of solubility for N,N,1-trimethyl-1H-tetrazol-5-amine, but experimental verification is crucial.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The two primary approaches are "excess solvent" and "excess solid" methods.[9] In the "excess solvent" method, the solvent is incrementally added to a known amount of solute until complete dissolution is observed. Conversely, the "excess solid" method involves adding the solute to a fixed volume of solvent until a saturated solution with undissolved solid is formed.

Standard Protocol for Shake-Flask Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

dot

Caption: Workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

-

Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time: Sufficient time is required to ensure that the solution has reached thermodynamic equilibrium, representing the true solubility.

-

Analytical Technique: The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the desired accuracy and sensitivity. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[9]

Factors Influencing Solubility

Several factors can influence the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally for specific applications.

-

pH (in aqueous or protic solvents): While N,N,1-trimethyl-1H-tetrazol-5-amine does not have a readily ionizable proton, the nitrogen atoms can be protonated under acidic conditions, potentially increasing aqueous solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects or changes in solvent properties.

Applications and Implications

A comprehensive understanding of the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine has direct implications for its practical use:

-

Drug Development: In the context of medicinal chemistry, knowing the solubility in various solvents is crucial for in vitro screening, formulation development, and predicting in vivo behavior. The tetrazole moiety is often used to improve drug-like properties.[1]

-

Chemical Synthesis: The choice of an appropriate solvent is critical for reaction optimization, influencing reaction rates, equilibrium positions, and the ease of product isolation and purification.

-

Materials Science: For applications in materials science, such as the development of high-energy materials or polymers, solubility is a key parameter for processing and fabrication.[10][11]

Conclusion

This technical guide has provided a detailed overview of the solubility of N,N,1-trimethyl-1H-tetrazol-5-amine in organic solvents. By examining its physicochemical properties and applying the principles of solubility, a predictive understanding of its behavior in different solvent systems has been established. The provided experimental protocols offer a framework for the accurate determination of its solubility, a critical parameter for its successful application in research and development. The continued investigation and documentation of the properties of such novel compounds are essential for advancing the fields of medicinal chemistry and materials science.

References

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Scientific Reports. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis. (2019, November 25). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations - Beilstein Journals. (2021, February 8). Retrieved from [Link]

-

N-methyl-1H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 142993 - PubChem. Retrieved from [Link]

-

N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC. (2022, December 13). Retrieved from [Link]

-

1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem - NIH. Retrieved from [Link]

-

Synthesis and Properties of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino) - 《含能材料》:火炸药. (2011, November 3). Retrieved from [Link]

-

2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material - Indian Academy of Sciences. Retrieved from [Link]

-

Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.ws [chem.ws]

- 7. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]

- 8. aksci.com [aksci.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

Thermal Stability of Methylated 5-Aminotetrazole Derivatives: A Mechanistic and Experimental Guide

An In-depth Technical Guide:

Executive Summary

5-Aminotetrazole and its derivatives represent a cornerstone in the development of high-nitrogen energetic materials, prized for their high heats of formation and the generation of environmentally benign nitrogen gas upon decomposition.[1][2][3] Methylation of the 5-aminotetrazole backbone is a key strategy for tuning the energetic properties, density, and, most critically, the thermal stability of these compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the thermal stability of methylated 5-aminotetrazole derivatives. We will explore the fundamental principles governing their decomposition, detail the essential experimental techniques for characterization, and present a logical framework for data interpretation and kinetic analysis. By bridging theoretical mechanisms with practical, field-proven methodologies, this document serves as a self-validating resource for understanding and predicting the thermal behavior of this important class of heterocyclic compounds.

Chapter 1: Introduction to 5-Aminotetrazole and the Influence of Methylation

The Tetrazole Ring: A Foundation for High-Nitrogen Materials

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a highly stable aromatic structure.[4] This inherent stability, combined with an extremely high nitrogen content, makes tetrazole-based compounds attractive candidates for applications requiring a rapid release of nitrogen gas, such as in gas generators for automotive airbags.[3] Their high positive heats of formation contribute significantly to their energetic performance, releasing substantial energy upon decomposition.[2]

5-Aminotetrazole (5-AT): Properties and Applications

5-Aminotetrazole (5-AT) is one of the most fundamental and widely used tetrazole derivatives. Comprising 82.3% nitrogen by mass, it serves as a versatile starting material for a vast array of energetic compounds.[5] Despite its high energetic potential, 5-AT itself is notably insensitive to mechanical stimuli, making it a safe and valuable building block in synthetic chemistry.[5]

The Influence of Methylation: Tuning Molecular Stability

The introduction of methyl groups to the 5-aminotetrazole scaffold is a critical tool for modifying its physicochemical properties. Methylation can occur at several positions, primarily on the ring nitrogens (N1 and N2) or the exocyclic amino group, leading to various isomers with distinct characteristics. The position of the methyl group significantly impacts the molecule's electronic structure, aromaticity, and, consequently, its thermal stability.[6][7][8]

-

1-Methyl-5-aminotetrazole (1-MAT) and 2-Methyl-5-aminotetrazole (2-MAT): These are the most common isomers resulting from mono-methylation. The location of the methyl group alters the decomposition pathway and photochemical behavior of the molecule.[7][8]

-

Dimethylated Derivatives: Further methylation can lead to cationic species, such as 1,4-dimethyl-5-aminotetrazolium. These salts, when paired with energetic anions, can form novel materials with unique thermal profiles. For example, 1,4-dimethyl-5-aminotetrazolium 5-nitrotetrazolate is a salt that exhibits good thermal stability with a decomposition temperature above 200 °C.[9]

Chapter 2: Fundamental Principles of Thermal Decomposition

The thermal decomposition of tetrazoles is not a simple fragmentation but a complex process governed by competing reaction pathways. Understanding these pathways is essential for predicting the stability and decomposition products of methylated derivatives.

Decomposition Pathways of the Tetrazole Ring

Theoretical and experimental studies have identified two primary unimolecular decomposition pathways for the 5-aminotetrazole ring.[1][10][11]

-

N₂ Elimination: This pathway involves the cleavage of the tetrazole ring, leading to the direct extrusion of a molecule of nitrogen gas (N₂) and the formation of a transient nitrene or other reactive intermediates.[1][12] This is often the predicted pathway for the main aminotetrazole reaction.[10]

-

HN₃ (Hydrazoic Acid) Elimination: This alternative route involves a ring-opening to form a transient azide intermediate, which then eliminates hydrazoic acid (HN₃).[10][11][13] This pathway is often associated with tautomeric forms of the tetrazole ring where a hydrogen atom is present on a ring nitrogen.[11]

The preferred decomposition route is highly dependent on the substitution pattern. The placement of functional groups, such as methyl groups, can favor one pathway over the other. For instance, asymmetric placement of substituents can result in HN₃ production, while symmetric placement may favor the N₂ formation pathway.[10]

Chapter 4: Analysis of Methylated Derivatives: Data and Comparison

The thermal stability of 5-aminotetrazole derivatives is highly dependent on their specific methylation pattern. The data below, compiled from peer-reviewed literature, highlights these differences.

| Compound | Onset Decomposition Td (°C) | Peak Decomposition Tp (°C) | Method | Reference |

| 5-Aminotetrazole (p-GAT Homopolymer) | 243 °C | 272 °C | DSC | [5] |

| 1,4-Dimethyl-5-aminotetrazolium 5-nitrotetrazolate | > 200 °C (melts with decomposition at 190 °C) | N/A | DSC/TG | [9] |

| Asymmetrically Substituted Tetrazine (Cmpd 2) | 155 °C | 161 °C | DSC | [14][15] |

| Asymmetrically Substituted Tetrazine (Cmpd 6) | 179 °C | N/A | DSC | [14][15] |

| Asymmetrically Substituted Tetrazine (Cmpd 7, Salt) | 188 °C | N/A | DSC | [14][15] |

| Copper(II) Complex with 1-MAT (Cmpd 3) | 322 °C | N/A | DSC | [16] |

Note: Data is collected under varying experimental conditions. Direct comparison should be made with caution. "N/A" indicates data not specified in the source.

The data clearly shows that structural modifications significantly alter thermal stability. For instance, the formation of coordination complexes with metals like Copper(II) can dramatically increase the decomposition temperature of 1-methyl-5-aminotetrazole (1-MAT) to over 300 °C. [16]Similarly, the formation of salts can either increase or decrease stability depending on the counter-ion. [14][15]

Chapter 5: Kinetic Analysis of Decomposition

Beyond determining the decomposition temperature, it is crucial to understand the kinetics of the decomposition process, particularly the activation energy (Eₐ). Activation energy represents the minimum energy required to initiate the decomposition reaction and is a key parameter for assessing the long-term stability and safety of energetic materials.

Non-isothermal Kinetic Models

Activation energy can be calculated from a series of DSC experiments conducted at different heating rates (e.g., 5, 10, 15, 20 °C/min). By analyzing how the decomposition peak temperature (Tp) shifts with the heating rate, one can apply isoconversional methods to determine Eₐ.

The Kissinger and Ozawa-Doyle Methods

Two widely used methods for calculating activation energy from non-isothermal DSC data are:

-

Kissinger's Method: This method uses the variation of the peak decomposition temperature with the heating rate. The activation energy is determined from the slope of the plot of ln(β/Tp²) versus 1/Tp, where β is the heating rate and Tp is the peak temperature.

-

Ozawa-Doyle's Method: This method also uses multiple heating rates but relies on the logarithm of the heating rate. The activation energy is derived from the slope of the plot of log(β) versus 1/Tp.

For 1,4-dimethyl-5-aminotetrazolium 5-nitrotetrazolate, these methods yielded activation energies of 231.2 kJ·mol⁻¹ (Kissinger) and 228.1 kJ·mol⁻¹ (Ozawa-Doyle), indicating good agreement between the models and suggesting high thermal stability. [9]

Chapter 6: Conclusion and Future Outlook

The thermal stability of 5-aminotetrazole derivatives is a complex interplay of molecular structure, substitution patterns, and intermolecular interactions. Full methylation, particularly leading to the formation of salts like 1,4-dimethyl-5-aminotetrazolium 5-nitrotetrazolate, can yield materials with excellent thermal stability, characterized by high decomposition temperatures and activation energies. [9] The key takeaways for researchers are:

-

The position of methyl groups (e.g., N1 vs. N2) fundamentally alters decomposition pathways.

-

Thermal analysis using a combination of DSC and TGA is the gold standard for experimental characterization.

-

Kinetic analysis using methods like Kissinger or Ozawa provides crucial data on activation energy, a key indicator of stability and safety.

Future research will likely focus on synthesizing novel methylated tetrazole salts with tailored anions to further enhance thermal stability while optimizing energetic performance. The insights and methodologies presented in this guide provide a solid foundation for the rational design and rigorous characterization of the next generation of high-nitrogen energetic materials.

References

-

Frontiers. (2022, October 2). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers. [Link]

-

ResearchGate. (2025, August 7). Combustion mechanism of tetrazole derivatives. ResearchGate. [Link]

-

Zachariah Group. (2012, January 3). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group. [Link]

-

ACS Publications. (2011, February 15). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | The Journal of Physical Chemistry A. ACS Publications. [Link]

-

MDPI. (2022, October 17). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[12][14][17]riazolo[4,3-b]t[12][14][17][18]etrazine. MDPI. [Link]

-

ACS Publications. (n.d.). Unimolecular Decomposition of 5-Aminotetrazole and its Tautomer 5-Iminotetrazole. ACS Publications. [Link]

-

SpringerLink. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. SpringerLink. [Link]

-

ResearchGate. (2025, August 7). Synthesis and Characterization of 1,4‐Dimethyl‐5‐Aminotetrazolium 5‐Nitrotetrazolate | Request PDF. ResearchGate. [Link]

-

RSC Publishing. (2023, February 8). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. [Link]

-

PMC. (2022, October 3). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. PMC. [Link]

-

Cambridge University Press. (2025, May 7). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Cambridge University Press. [Link]

-

Hindawi. (n.d.). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Hindawi. [Link]

-

ResearchGate. (2025, August 5). Thermal decomposition of aminotetrazoles | Request PDF. ResearchGate. [Link]

-

MDPI. (2022, October 6). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. [Link]

-

ResearchGate. (2025, August 6). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. ResearchGate. [Link]

-

PMC. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC. [Link]

-

OUCI. (n.d.). Investigation on the decomposition mechanism and kinetic behavior of 5-aminotetrazole with metal oxide produced by added coolants. OUCI. [Link]

-

ResearchGate. (2025, August 7). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. [Link]

-

Wiley Online Library. (n.d.). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Wiley Online Library. [Link]

-

ResearchGate. (2025, August 6). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways | Request PDF. ResearchGate. [Link]

-

PubMed. (2016, December 2). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. PubMed. [Link]

-

ACS Publications. (2022, May 16). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group | ACS Omega. ACS Publications. [Link]

-

Taylor & Francis. (2020, April 14). Copper (II) complexes of 1-methyl-5-aminotetrazole with different energetic anions: syntheses, crystal structures and properties. Taylor & Francis. [Link]

-

ScienceDirect. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. ScienceDirect. [Link]

-

ACS Publications. (2005, December 5). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. ACS Publications. [Link]

-

PMC - NIH. (n.d.). Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. PMC - NIH. [Link]

-

Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]

-

SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis? SKZ Industrial Co., Limited. [Link]

-

DTIC. (n.d.). Thermal Decomposition of Tetrazene at 90 deg C. DTIC. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

-

DiVA. (2023, July 5). Insights into thermochemistry, kinetics, and pyrolysis behavior of green gas generator 5- aminotetrazole by experiment and theor. DiVA. [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

-

Wikipedia. (n.d.). 5-Aminotetrazole. Wikipedia. [Link]

Sources

- 1. "Unimolecular Decomposition of 5-Aminotetrazole and its Tautomer 5-Imin" by Kristian W. Paul, Margaret M. Hurley et al. [digitalcommons.unl.edu]

- 2. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]

- 3. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. Frontiers | Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials [frontiersin.org]

- 15. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine | MDPI [mdpi.com]

Nitrogen-Rich Heterocycles: The Next Frontier in High-Energy Density Materials (HEDMs)

Executive Summary

The field of energetic materials is undergoing a paradigm shift from traditional carbon-backbone explosives (e.g., TNT, RDX) to nitrogen-rich heterocyclic compounds .[1][2] This transition is driven by the thermodynamic imperative to maximize energy density while minimizing environmental impact. Unlike traditional explosives that derive energy primarily from the oxidation of a carbon skeleton, nitrogen-rich HEDMs derive their immense power from the high positive heat of formation (

This guide details the molecular rationale, synthetic pathways, and validation protocols for this class of materials, with a specific focus on TKX-50 , a benchmark compound that outperforms HMX in energy while maintaining the safety profile of RDX.

Part 1: The Thermodynamic Rationale

The Nitrogen Advantage

The fundamental driver for nitrogen-rich HEDMs is the bond energy difference between the reactants (high-energy nitrogen catenation) and the products (molecular nitrogen).

-

High Heat of Formation (

):-

Average bond energy of N–N single bond: ~160 kJ/mol.

-

Average bond energy of N=N double bond: ~418 kJ/mol.

-

Bond energy of N≡N triple bond (

gas): ~954 kJ/mol. -

The Payoff: When a nitrogen-rich heterocycle decomposes, the breaking of weaker single/double bonds and the formation of the incredibly stable triple bond releases an enormous amount of exothermic energy.

-

-

High Density:

-

Nitrogen atoms are smaller and more electronegative than carbon, allowing for tighter crystal packing densities (often > 1.8 g/cm³). According to the Kamlet-Jacobs equations, detonation pressure (

) scales with the square of density (

-

Structural Design Strategies

To harness this energy safely, we employ three specific design strategies:

-

Catenation: Linking nitrogen atoms in chains or rings (e.g., tetrazoles, tetrazines) to increase

. -

Planarity: Using aromatic heterocyclic rings (triazines, tetrazines) to facilitate

-stacking, which improves crystal density and reduces sensitivity to impact (layers slide rather than crack). -

Oxygen Balance: Coupling the nitrogen backbone with energetic oxidizers (nitro groups, N-oxides) to ensure complete combustion.

Part 2: Advanced Synthesis Protocol

Case Study: TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate)

TKX-50 represents the current state-of-the-art. It avoids the high sensitivity of primary explosives while delivering secondary explosive power.

Safety Critical Warning: The synthesis of high-nitrogen compounds often involves azide intermediates which can be extremely sensitive to friction and metal contact. The protocol below utilizes a "safe synthesis" approach that manages the formation of the sensitive intermediate in situ or uses protected precursors to minimize risk.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the TKX-50 synthesis, highlighting the critical intermediate handling.

Figure 1: Synthetic pathway for TKX-50. Note the red zone indicating the handling of the sensitive Diazidoglyoxime intermediate, which must be carefully controlled.

Detailed Methodology

Reagents: Glyoxal (40% aq), Hydroxylamine hydrochloride, Chlorine gas (or HCl/H2O2 source), Sodium Azide (

Step 1: Preparation of Dichloroglyoxime (DCG)

-

React glyoxal with hydroxylamine hydrochloride in water to form glyoxime.

-

Chlorinate the glyoxime at low temperature (

) to yield dichloroglyoxime (DCG).-

Checkpoint: Ensure temperature remains low to prevent runaway oxidation. Recrystallize DCG from ethanol/water.

-

Step 2: Azidation (The Critical Step)

-

Dissolve DCG in DMF.

-

Add Sodium Azide (

) slowly at

Step 3: Cyclization to Bistetrazole Oxide

-

Treat the DAG solution with dry HCl gas or concentrated HCl in a controlled reactor.

-

The linear DAG cyclizes to form the 5,5'-bistetrazole-1,1'-diol (BTO) backbone.

-

Isolate BTO as a dihydrate precipitate.

Step 4: Salt Formation (TKX-50)

-

Suspend BTO in boiling water.

-

Add 2 equivalents of Hydroxylamine solution.

-

Cool slowly to crystallize TKX-50.

-

Validation: Product should be colorless blocks. Purity confirmed via DSC (Decomposition peak ~221°C).

-

Part 3: Characterization & Validation

Trustworthiness in HEDMs is established through rigorous sensitivity testing. We utilize the BAM (Bundesanstalt für Materialforschung) standards.

Comparative Performance Data

The following table contrasts TKX-50 with traditional military explosives. Note the superior velocity (

| Property | Units | RDX (Standard) | HMX (High Performance) | TKX-50 (Nitrogen-Rich) |

| Formula | - | |||

| Nitrogen Content | % | 37.8 | 37.8 | 55.1 |

| Density | 1.82 | 1.91 | 1.88 | |

| Detonation Velocity ( | m/s | 8,750 | 9,100 | ~9,698 |

| Detonation Pressure ( | GPa | 34.7 | 39.3 | 42.4 |

| Impact Sensitivity (BAM) | J | 7.5 (Sensitive) | 7.4 (Sensitive) | 20 (Moderate) |

| Friction Sensitivity | N | 120 | 120 | 120 |

Validation Workflow: BAM Standards

To validate the "Impact Sensitivity" values cited above, the following self-validating test protocol is used.

Figure 2: BAM Fall Hammer testing logic. The "Bruceton Staircase" method ensures statistical accuracy by adjusting drop height based on previous results.

Protocol:

-

Preparation: 40

of dry sample is placed between two steel cylinders in a guide ring. -

Execution: A weight (1kg, 2kg, 5kg, or 10kg) is dropped from a calibrated height.

-

Criteria: A "Go" (reaction) is defined by any evidence of flash, smoke, or audible report.[8]

-

Calculation: The

value (height at which 50% of samples react) is calculated and converted to Joules (

References

-

Fischer, N., et al. (2012).[5][6] TKX-50: A highly energetic material with low sensitivity.[5] Journal of Materials Chemistry.

-

Klapötke, T. M. (2015). Chemistry of High-Energy Materials.[2][3][4][9][10][11] De Gruyter. (Standard text for thermodynamic rationale).

-

Sinditskii, V. P., et al. (2015). Thermal decomposition and combustion of TKX-50. Thermochimica Acta.

- Visakh, P. M. (2024). Nitrogen-Rich Heterocyclic Compounds for High-Energy Density Materials: Review.

-

BAM (Bundesanstalt für Materialforschung). Standard Operating Procedure for Impact Sensitivity (Fall Hammer).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. osti.gov [osti.gov]

- 9. Nitrogen-Rich Polycyclic-Based Energetic Materials | springerprofessional.de [springerprofessional.de]

- 10. Nitrogen-rich tricyclic-based energetic materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N,1-trimethyl-1H-tetrazol-5-amine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,1-trimethyl-1H-tetrazol-5-amine is a polysubstituted nitrogen-rich heterocyclic compound. This guide provides a comprehensive overview of its fundamental molecular properties, plausible synthetic pathways, and expected analytical characteristics. Drawing upon established principles in tetrazole chemistry, this document offers insights into the experimental considerations for its synthesis and purification, detailed predictions of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and a discussion of its potential applications in fields such as medicinal chemistry and materials science. The protocols and characterization data are presented to be self-validating, grounded in authoritative chemical literature.

Introduction to Polysubstituted Aminotetrazoles

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique electronic structure, metabolic stability, and ability to act as bioisosteres for carboxylic acids and amides have made them privileged scaffolds in medicinal chemistry. Furthermore, the high nitrogen content of tetrazole derivatives makes them of significant interest as energetic materials. The functionalization of the tetrazole ring and its substituents allows for the fine-tuning of its physicochemical and biological properties. N,N,1-trimethyl-1H-tetrazol-5-amine represents a specific substitution pattern with methyl groups on the exocyclic amine and at the N1 position of the tetrazole ring, leading to a unique set of chemical characteristics.

Molecular Properties

The fundamental molecular properties of N,N,1-trimethyl-1H-tetrazol-5-amine have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₉N₅ |

| Molecular Weight | 127.15 g/mol |

| IUPAC Name | N,N,1-trimethyl-1H-tetrazol-5-amine |

The structure of N,N,1-trimethyl-1H-tetrazol-5-amine is depicted in the following diagram:

Caption: Molecular structure of N,N,1-trimethyl-1H-tetrazol-5-amine.

Synthesis and Methodologies

Proposed Synthetic Pathway: Exhaustive Methylation

Exhaustive methylation, also known as the Hofmann elimination preparation, involves treating a primary amine with an excess of a methylating agent, typically methyl iodide, in the presence of a weak base to neutralize the hydrogen iodide formed during the reaction.[1] This process converts the primary amine into a quaternary ammonium salt. In the context of 5-aminotetrazole, this method would methylate both the exocyclic amino group and the acidic proton on the tetrazole ring.

Caption: Proposed workflow for the synthesis of N,N,1-trimethyl-1H-tetrazol-5-amine.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-Aminotetrazole (anhydrous)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 5-aminotetrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (4.0 eq).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add methyl iodide (3.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure N,N,1-trimethyl-1H-tetrazol-5-amine.

Causality of Experimental Choices:

-

Excess Methyl Iodide: Ensures complete methylation of both the exocyclic amine and the tetrazole ring nitrogen.

-

Potassium Carbonate: Acts as a base to neutralize the HI produced during the reaction, driving the equilibrium towards the methylated product.

-

Anhydrous Conditions: Prevents side reactions of methyl iodide with water.

-

Reflux: Provides the necessary activation energy for the multiple methylation steps.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized N,N,1-trimethyl-1H-tetrazol-5-amine would rely on a combination of spectroscopic techniques. The expected data are detailed below.

| Technique | Expected Observations |

| ¹H NMR | Two distinct singlets: one for the N,N-dimethyl protons (approx. δ 3.0-3.3 ppm, 6H) and one for the N1-methyl protons (approx. δ 3.8-4.1 ppm, 3H). |

| ¹³C NMR | Signals for the N,N-dimethyl carbons, the N1-methyl carbon, and the C5 carbon of the tetrazole ring (approx. δ 155-165 ppm).[2] |

| FT-IR | Absence of N-H stretching bands. Presence of C-H stretching and bending vibrations for the methyl groups, and characteristic stretching vibrations for the C=N and N=N bonds within the tetrazole ring (around 1500-1650 cm⁻¹).[3][4] |

| Mass Spec. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. Fragmentation patterns may involve the loss of methyl groups or cleavage of the tetrazole ring. |

Potential Applications and Future Directions

Given the established roles of substituted tetrazoles, N,N,1-trimethyl-1H-tetrazol-5-amine holds potential in several areas of research and development:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The methylation pattern can influence the molecule's lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.[5]

-

Materials Science: The high nitrogen content suggests potential applications as an energetic material or a precursor for nitrogen-rich polymers.[6]

-

Coordination Chemistry: The multiple nitrogen atoms can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties.

Further research should focus on the validated synthesis of N,N,1-trimethyl-1H-tetrazol-5-amine, a thorough investigation of its chemical and physical properties, and an exploration of its utility in the aforementioned applications.

Safety Considerations

-

Methyl Iodide: Is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Tetrazole Derivatives: Many nitrogen-rich compounds are potentially explosive and should be handled with care, avoiding heat, shock, and friction. A thorough thermal analysis (e.g., using Differential Scanning Calorimetry) is recommended for any newly synthesized tetrazole derivative.[7]

References

-

University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]

-

Beilstein Journals. (2021, February 8). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Retrieved from [Link]

-

PubMed. (2008, February 4). Salts of methylated 5-aminotetrazoles with energetic anions. Retrieved from [Link]

-

ACS Publications. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nitration Products of 5‐Amino‐1H‐tetrazole and Methyl‐5‐amino‐1H‐tetrazoles – Structures and Properties of Promising Energetic Materials. Retrieved from [Link]

-

MDPI. (2022, December 13). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Retrieved from [Link]

-

YouTube. (2020, March 6). Hofmann Elimination via Exhaustive Methylation of Amines. Retrieved from [Link]

-

ACS Publications. (2021, November 19). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

-

Thieme. (2019, July 1). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Retrieved from [Link]

-

PubMed. (2010, December 15). Liquid chromatography-tandem mass spectrometry determination of N-nitrosamines released from rubber or elastomer teats and soothers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectral studies ofN,N-dialkylaminoethanols. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectral analysis of N-oxides of nitrogen mustards, and N,N-dialkylaminoethyl-2-chlorides under electrospray ionization conditions. Retrieved from [Link]

-

PubMed. (2004, April 15). Mass spectral study on O,O-dialkyl N,N-dialkyl phosphoramidates under electron impact conditions. Retrieved from [Link]

-

PMC. (2017, October 15). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]

- Google Patents. (n.d.). US5451682A - Method for synthesizing 5-aminotetrazole.

-

PMC. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. nitrogenheterocycles.ru [nitrogenheterocycles.ru]

- 7. Salts of methylated 5-aminotetrazoles with energetic anions - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Methylated Aminotetrazoles: A Guide for Researchers

An In-depth Technical Guide:

Abstract

Methylated aminotetrazoles are a class of nitrogen-rich heterocyclic compounds commanding significant interest in drug development, materials science, and as energetic materials. Their utility is intrinsically linked to their thermodynamic properties, which dictate their stability, energy content, and reactivity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core thermodynamic characteristics of these compounds, including enthalpy of formation, thermal stability, and Gibbs free energy. We delve into the foundational experimental techniques and cutting-edge computational methods used to elucidate these properties. By synthesizing field-proven insights with theoretical principles, this guide explains the causality behind experimental choices and computational strategies, offering a self-validating framework for the accurate characterization of methylated aminotetrazoles.

Introduction: The Significance of Thermodynamic Stability

5-Aminotetrazole and its derivatives are foundational to the development of environmentally friendly gas-generating agents, burn rate modifiers in propellants, and even ligands in organometallic chemistry.[1] Methylation of the aminotetrazole ring, creating isomers such as 1-methyl-5-aminotetrazole (1-MAT) and 2-methyl-5-aminotetrazole (2-MAT), further diversifies their application by modifying their physical and chemical properties.

The thermodynamic properties of these molecules are paramount. For professionals in drug development, stability under physiological conditions is critical. For materials scientists and those in the field of energetic materials, key parameters like the standard enthalpy of formation (ΔfH°) , which quantifies the energy stored within the molecule, and the decomposition temperature (Td) , are crucial for assessing performance and safety.[2][3] A high positive enthalpy of formation, for instance, is a hallmark of high-energy density materials.[2]

This guide bridges the gap between theoretical understanding and practical application, detailing the two primary pillars of thermodynamic investigation: direct experimental measurement and predictive computational modeling.

Foundational Concepts: The Critical Role of Isomerism

A core challenge in studying methylated aminotetrazoles is the existence of multiple isomers and tautomers, each with distinct thermodynamic properties. The position of the methyl group profoundly influences the molecule's stability.

-

N-Methyl Isomers: The two most common isomers are 1-methyl-5-aminotetrazole and 2-methyl-5-aminotetrazole.

-

Tautomerism: 5-aminotetrazole itself can exist in different tautomeric forms, including amino and imino forms, as well as 1H and 2H annular tautomers.[1] While methylation locks the annular tautomerism, the specific isomer (1-methyl vs. 2-methyl) dictates the fundamental electronic structure.

Computational studies consistently indicate that for many tetrazole derivatives, the 2H-isomers are thermodynamically more stable than their 1H-counterparts in the gas phase.[4][5] This inherent stability difference underscores the necessity of characterizing the exact isomeric form being studied, as it directly impacts all measured and calculated thermodynamic data.

Experimental Determination of Thermodynamic Properties

Experimental methods provide the benchmark data for thermodynamic analysis. The choice of technique is dictated by the specific property being investigated.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is most accurately determined by measuring the energy of combustion (ΔcU) using an oxygen bomb calorimeter.[6] This technique is the gold standard for establishing the energy content of a compound.

Causality Behind the Method: By completely combusting a known mass of the substance in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen, the total heat released by the reaction is absorbed by the surrounding water bath.[7][8] The measured temperature change, when corrected for all heat sources and calibrated against a standard like benzoic acid, yields the energy of combustion.[7] This value can then be used with Hess's law and the known enthalpies of formation of the products (CO₂, H₂O, N₂) to calculate the enthalpy of formation of the original compound. For nitrogen-containing compounds, careful analysis of the final products to quantify nitric acid formation is crucial for accuracy.[8]

Experimental Protocol: Oxygen Bomb Calorimetry

-

System Calibration: Calibrate the calorimeter by combusting a certified benzoic acid standard to determine the precise heat capacity of the system (ε(calor)).

-

Sample Preparation: Press a precise mass (typically ~1 g) of the methylated aminotetrazole into a pellet. If the sample is difficult to ignite, a known mass of a combustion aid (e.g., mineral oil) with a known energy of combustion can be used.[7]

-

Bomb Assembly: Place the sample in the crucible within the bomb. Attach a fuse wire (e.g., platinum or cotton) so it is in contact with the sample. Add a small, precise amount of distilled water (e.g., 1 mL) to the bomb to ensure a defined aqueous phase for the acid products.

-

Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 3 MPa.[8]

-

Combustion: Submerge the bomb in the calorimeter's water bath. Once thermal equilibrium is reached, ignite the sample by passing a current through the fuse wire.

-

Data Acquisition: Record the temperature of the water bath at regular intervals until a stable final temperature is reached.

-

Post-Combustion Analysis: Depressurize the bomb and analyze the liquid contents by titration to determine the amount of nitric acid formed.

-

Calculation: Apply Washburn corrections to correct the experimental data to standard state conditions, and calculate the standard energy of combustion and, subsequently, the standard enthalpy of formation.[8]

Diagram: Bomb Calorimetry Workflow

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Thermal Stability via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary tool for assessing the thermal stability of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] This allows for the precise determination of melting points, phase transitions, and, most importantly for energetic materials, the onset temperature of decomposition (Td).

Causality Behind the Method: As the sample is heated at a constant rate, endothermic events (like melting) absorb heat, and exothermic events (like decomposition) release heat.[10] These events appear as peaks on the DSC thermogram. The onset temperature of the first major exothermic peak is a critical indicator of the material's thermal stability and is a key parameter for safety assessments.[2]

Experimental Protocol: Determining Decomposition Temperature

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 5 or 10 °C/min).[3]

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of the exothermic decomposition peak.

Diagram: DSC Experimental Workflow

Caption: Generalized workflow for assessing thermal stability via DSC.

Computational Prediction of Thermodynamic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, complementary approach to experiment.[11][12][13] These methods can predict thermodynamic properties for novel or difficult-to-synthesize compounds and offer insights into the relationship between molecular structure and stability.

Causality Behind the Method: DFT methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. By finding the optimized molecular geometry (the lowest energy state), properties like enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.[1][14][15]

Accurate Enthalpy of Formation via Isodesmic Reactions

Directly calculating ΔfH° from the computed atomization energy can suffer from systematic errors. A more reliable method involves using a theoretical isodesmic or isogyric reaction scheme.[4]

Principle of Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are the same as on the product side. By calculating the enthalpy of this hypothetical reaction (ΔrH°), which can be done very accurately, and using known experimental ΔfH° values for the other species in the reaction, the unknown ΔfH° of the target molecule can be determined with high precision. This works because the systematic errors associated with the computational method largely cancel out on both sides of the equation.[4]

Diagram: Isodesmic Reaction Concept

Caption: Conservation of bond types in an isodesmic reaction enables error cancellation.

Data Synthesis and Structure-Property Insights

By combining experimental data and computational results, a clear picture of the thermodynamic landscape of methylated aminotetrazoles emerges.

| Compound | Formula | Method | Property | Value | Reference |

| 1-Methyl-5-aminotetrazole | C₂H₅N₅ | Experimental | Enthalpy of Sublimation (ΔHsub) | 118.1 ± 2.0 kJ/mol | [16] |

| Computational (G3) | Gas-Phase Enthalpy of Formation (ΔfH°gas) | 76.6 kcal/mol | [1] | ||

| 2-Methyl-5-aminotetrazole | C₂H₅N₅ | Experimental | Enthalpy of Sublimation (ΔHsub) | 88.7 ± 1.3 kJ/mol | [16] |

| Computational (G3) | Gas-Phase Enthalpy of Formation (ΔfH°gas) | 72.3 kcal/mol | [1] | ||

| 1-Methyl-5-aminotetrazolium Nitrate | CH₆N₆O₃ | Experimental (Bomb Calorimetry) | Energy of Combustion (ΔcU) | -2510 ± 10 cal/g | [6] |

| Experimental (DSC) | Decomposition Temperature (Td) | >150 °C | [6] | ||

| 1-Amino-5-methyltetrazole | C₂H₅N₅ | Experimental (DTA) | Decomposition Temperature (Td) | 190 °C | |

| 5-Aminotetrazole | CH₃N₅ | Experimental | Enthalpy of Combustion | 246.2 kcal/mol | [17] |

| Experimental | Enthalpy of Sublimation (ΔHsub) | 116.6 ± 2.2 kJ/mol | [16] |

Key Insights:

-

Isomeric Stability: As predicted by theory, experimental and computational data show that 2-methyl-5-aminotetrazole has a lower enthalpy of sublimation and a lower gas-phase enthalpy of formation than its 1-methyl counterpart, indicating greater thermodynamic stability.[1][16]

-

Effect of Anions: Forming salts with energetic anions, such as nitrate, creates stable materials with high decomposition temperatures and significant energy release upon combustion.[6] This is a common strategy for tuning the properties of energetic materials.

-

Thermal Decomposition Pathways: The decomposition of aminotetrazoles is complex. Studies have shown that the initial steps can involve the elimination of either N₂ or HN₃, with the dominant pathway depending on the molecular structure and phase (gas or condensed).[1][5][18] Symmetrical substitution tends to favor N₂ elimination, while asymmetry can lead to HN₃ production.[18]

Conclusion

The thermodynamic properties of methylated aminotetrazoles are a direct function of their isomeric structure and chemical environment. A robust characterization relies on a synergistic approach, leveraging the precision of experimental techniques like bomb calorimetry and DSC, while harnessing the predictive power of computational methods like DFT. For researchers in pharmacology and materials science, understanding these properties is not merely academic; it is essential for designing stable, safe, and effective molecules. The methodologies and insights presented in this guide provide a validated framework for navigating the complexities of these high-nitrogen systems and unlocking their full potential.

References

- Theoretical studies on the thermodynamic properties, densities, detonation properties, and pyrolysis mechanisms of trinitromethyl-substituted aminotetrazole compounds. Journal of Molecular Modeling, 19(6), 2413–2422.

- The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic M

- Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. The Journal of Physical Chemistry A, 113(15), 3677–3685.

- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? Fire, 5(6), 206.

- Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments.

- A review on differential scanning calorimetry technique and its importance in the field of energetic materials.

- Fischer, N., et al. (2008). Salts of methylated 5-aminotetrazoles with energetic anions. Inorganic Chemistry, 47(5), 1716–1726.

- Up-Scaling of DSC Data of High Energetic M

- Wurzenberger, M. H. H., et al. (2021). 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics, 46(2), 207-213.

- Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry.

- Chen, Z. X., et al. (1999). Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A, 103(40), 8062–8066.

- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole deriv

- Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione.

- Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3844-3887.

- Thermochemical Investigation of Tetrazole-Based Green Explosive Motifs: Experimental Vapor Pressures of N-(Fluoro)methylated Aminotetrazoles.

- 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives.

- N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(24), 8886.

- Theoretical Study of the 5-Aminotetrazole Thermal Decomposition.

- N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI.

- Enthalpies of combustion of nine organic nitrogen compounds rel

- Cole, L. G., & Gilbert, E. C. (1951). The Heats of Combustion of Some Nitrogen Compounds and the Apparent Energy of the N−N Bond. Journal of the American Chemical Society, 73(11), 5423-5427.

- Decomposition of Aminotetrazole Based Energetic Materials under High Heating R

- Insights into thermochemistry, kinetics, and pyrolysis behavior of green gas generator 5-aminotetrazole by experiment and theory. DiVA.

- The calorimetry of combustions and rel

- Gibbs energy of formation values for the compounds involved in the reactions described.

- 5-aminotetrazole properties. Sciencemadness.org.

- Corrections to standard state in combustion calorimetry: an update and a web-based tool. Thermochimica Acta, 677, 115-124.

- Use of combustion methods for calorimetry in the applied physiology of plants. Journal of Thermal Analysis and Calorimetry, 124(2), 735-742.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 13(1), 21-43.

- Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials.

- 5-Amino-2-methyl-2H-tetrazole. NIST WebBook.

- New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 14(19), 4165.

- 5-Aminotetrazole. Wikipedia.

- Experimental data for CH3N5 (5-Aminotetrazole).

- Chemistry of 2,5-Diaminotetrazole. Chemistry – A European Journal, 28(50), e202201389.

- Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α-methoxyimino-2-nitroethyl)tetrazole. SciELO.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1285589.

- 2-methyl-2H-1,2,3,4-tetrazol-5-amine. PubChem.

- Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures, 14(3), 643-655.

Sources

- 1. kinetics.nsc.ru [kinetics.nsc.ru]

- 2. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Salts of methylated 5-aminotetrazoles with energetic anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical studies on the thermodynamic properties, densities, detonation properties, and pyrolysis mechanisms of trinitromethyl-substituted aminotetrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sciencemadness.org [sciencemadness.org]

- 18. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

Methodological & Application